molecular formula C16H22N4O6 B2425064 2-((2-Morpholinoethyl)amino)-4-((3-nitrophenyl)amino)-4-oxobutanoic acid CAS No. 1860842-86-9

2-((2-Morpholinoethyl)amino)-4-((3-nitrophenyl)amino)-4-oxobutanoic acid

Cat. No. B2425064
CAS RN: 1860842-86-9
M. Wt: 366.374
InChI Key: LOBLHVSRRDZXPL-UHFFFAOYSA-N
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Description

2-((2-Morpholinoethyl)amino)-4-((3-nitrophenyl)amino)-4-oxobutanoic acid, also known as MNB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of cancer research.

Scientific Research Applications

Substituent Effects on Reactivity

Research indicates that 2-Morpholinobutadienes, closely related to the compound , behave like typical enamines in reactions with several dienophiles. The product nature is highly dependent on the substituents' ability to participate in reactions, suggesting these compounds' utility in synthesizing various organic molecules through a 4π-system in a concerted process (Barluenga et al., 1990).

Cycloaddition Reactions

Cycloaddition reactions of organic azides with conjugated enamines, including morpholinobuta-1,3-dienes, are explored for synthesizing 5-alkenyl-4,5-dihydro-5-morpholino-1H-1,2,3-triazoles. These findings underscore the potential of morpholine derivatives in creating novel heterocyclic compounds through regioselective [3+2] cycloadditions (Brunner et al., 2005).

Imaging Agent Synthesis

The synthesis of morpholine derivatives for imaging applications, such as the synthesis of [11C]HG-10-102-01 for imaging of LRRK2 enzyme in Parkinson's disease, highlights the significance of these compounds in developing diagnostic tools and therapeutic agents (Wang et al., 2017).

Reduction of Nitroarenes

Studies on the reduction of nitroarenes to aminoarenes using formic acid in the presence of a ruthenium catalyst demonstrate the compounds' roles in catalysis and synthetic chemistry, offering efficient pathways for producing aminoarenes from nitroarenes (Watanabe et al., 1984).

Enantiopure Fmoc-Protected Morpholine Synthesis

The synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid from dimethoxyacetaldehyde and serine methyl ester through a short and practical synthetic route showcases the morpholine derivatives' utility in peptidomimetic chemistry, emphasizing their importance in synthesizing complex organic molecules (Sladojevich et al., 2007).

properties

IUPAC Name

2-(2-morpholin-4-ylethylamino)-4-(3-nitroanilino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O6/c21-15(18-12-2-1-3-13(10-12)20(24)25)11-14(16(22)23)17-4-5-19-6-8-26-9-7-19/h1-3,10,14,17H,4-9,11H2,(H,18,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBLHVSRRDZXPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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